molecular formula C12H14O5 B1331500 (2-Acetyl-4,5-dimethoxyphenyl)acetic acid CAS No. 38210-84-3

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B1331500
CAS No.: 38210-84-3
M. Wt: 238.24 g/mol
InChI Key: JRDKNLFTQJPDDA-UHFFFAOYSA-N
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Description

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of an acetyl group and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid typically involves the acetylation of 4,5-dimethoxyphenylacetic acid. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective acetylation of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to yield alcohol derivatives, especially at the acetyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of (2-carboxy-4,5-dimethoxyphenyl)acetic acid.

    Reduction: Formation of (2-hydroxy-4,5-dimethoxyphenyl)acetic acid.

    Substitution: Formation of halogenated derivatives such as (2-bromo-4,5-dimethoxyphenyl)acetic acid.

Scientific Research Applications

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • (2,4-Dimethoxyphenyl)acetic acid
  • (2,5-Dimethoxyphenyl)acetic acid
  • 3,4-Dimethoxyphenylacetic acid

Comparison: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The position and number of methoxy groups also influence its chemical behavior and potential applications. For instance, (2,4-Dimethoxyphenyl)acetic acid lacks the acetyl group, resulting in different reactivity and biological activity.

Properties

IUPAC Name

2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-6-11(17-3)10(16-2)4-8(9)5-12(14)15/h4,6H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKNLFTQJPDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356655
Record name (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38210-84-3
Record name (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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